2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
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Overview
Description
2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex heterocyclic compound. This compound is notable for its unique structure, which combines several heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step reactionsCommon reagents used in these reactions include isopropylamine, triazole, quinoxaline derivatives, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinoxaline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, quinoxaline, and oxazole rings. Examples include:
- 4-((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyl-5-methyloxazole
- 4-((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)32-13-19-15(3)31-23(25-19)16-9-11-17(30-4)12-10-16/h5-12,14H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYSTMKWOUAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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